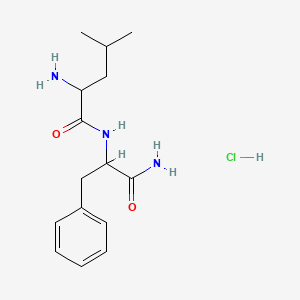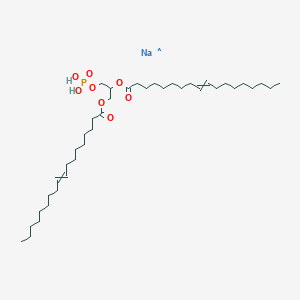
2-(Fmoc-amino)-3-(4-sulfophenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-FMOC-PHENYLALANINE-4-SULFONIC ACID is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the amino group and a sulfonic acid group attached to the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected by reacting it with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine.
Sulfonation: The protected phenylalanine is then subjected to sulfonation using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfonic acid group at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to remove the sulfonic acid group or to modify the FMOC protecting group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deprotected phenylalanine or modified FMOC derivatives.
Substitution: Functionalized phenylalanine derivatives with various substituents.
科学的研究の応用
(S)-FMOC-PHENYLALANINE-4-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis as a protected amino acid building block.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It serves as a precursor in the synthesis of therapeutic peptides and peptidomimetics.
Industry: The compound is employed in the production of specialty chemicals and materials, including surfactants and catalysts.
作用機序
The mechanism of action of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID primarily involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the FMOC group can be removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.
類似化合物との比較
(S)-FMOC-PHENYLALANINE: Lacks the sulfonic acid group, making it less hydrophilic.
(S)-FMOC-TYROSINE: Contains a hydroxyl group instead of a sulfonic acid group, affecting its reactivity and solubility.
(S)-FMOC-TRYPTOPHAN: Features an indole ring, providing different electronic and steric properties.
Uniqueness: (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID is unique due to the presence of both the FMOC protecting group and the sulfonic acid group. This combination imparts distinct solubility, reactivity, and stability characteristics, making it particularly useful in specific peptide synthesis applications where these properties are advantageous.
特性
分子式 |
C24H21NO7S |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31) |
InChIキー |
KWAQABOTKLHIEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
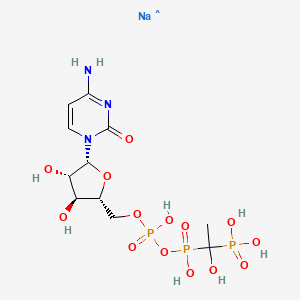
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)

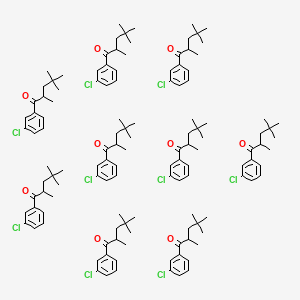
![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)

![{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13386351.png)
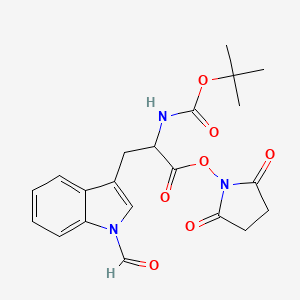
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)
